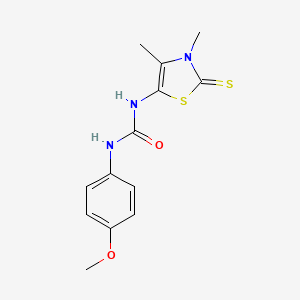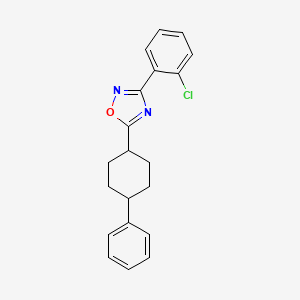![molecular formula C18H27NO3 B5646296 (3R*,4R*)-4-(2-methoxyethyl)-3-methyl-1-[(3-methylphenyl)acetyl]-4-piperidinol](/img/structure/B5646296.png)
(3R*,4R*)-4-(2-methoxyethyl)-3-methyl-1-[(3-methylphenyl)acetyl]-4-piperidinol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3R*,4R*)-4-(2-methoxyethyl)-3-methyl-1-[(3-methylphenyl)acetyl]-4-piperidinol, commonly known as MEP, is a chemical compound that has been extensively studied for its potential use in scientific research. MEP belongs to the class of piperidinol compounds and is known to exhibit various biochemical and physiological effects.
科学的研究の応用
MEP has been extensively studied for its potential use in various scientific research applications. One of the most promising applications of MEP is in the field of medicinal chemistry. MEP has been shown to exhibit potent analgesic and anti-inflammatory properties, making it a potential candidate for the development of new pain medications.
MEP has also been studied for its potential use in the treatment of addiction. Studies have shown that MEP can block the rewarding effects of drugs such as cocaine and amphetamines, making it a potential candidate for the development of new addiction treatments.
In addition, MEP has been studied for its potential use in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. Studies have shown that MEP can protect neurons from oxidative stress and inflammation, making it a potential candidate for the development of new neuroprotective agents.
作用機序
The mechanism of action of MEP is not fully understood, but studies have shown that it acts as an agonist at the mu-opioid receptor and as an antagonist at the N-methyl-D-aspartate (NMDA) receptor. This dual action is thought to be responsible for its analgesic and anti-inflammatory properties.
Biochemical and Physiological Effects:
MEP has been shown to exhibit various biochemical and physiological effects. Studies have shown that MEP can reduce inflammation and oxidative stress, protect neurons from damage, and modulate the release of neurotransmitters such as dopamine and glutamate.
実験室実験の利点と制限
One of the main advantages of MEP is its potent analgesic and anti-inflammatory properties. This makes it a valuable compound for studying pain and inflammation in animal models.
However, there are also some limitations to using MEP in lab experiments. One limitation is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings. In addition, MEP has been shown to exhibit some toxicity at high doses, which can limit its use in certain experiments.
将来の方向性
There are many potential future directions for the study of MEP. One direction is the development of new pain medications based on MEP or its derivatives. Another direction is the study of MEP's potential use in the treatment of addiction and neurological disorders.
In addition, there is potential for the development of new synthetic methods for MEP that could improve its solubility and reduce its toxicity. Finally, there is potential for the development of new analytical methods for MEP that could improve its detection and quantification in biological samples.
Conclusion:
In conclusion, MEP is a valuable compound for scientific research due to its potent analgesic and anti-inflammatory properties and its potential use in the treatment of addiction and neurological disorders. While there are some limitations to using MEP in lab experiments, there are many potential future directions for its study.
合成法
The synthesis method of MEP involves the reaction between 3-methylphenylacetic acid and 2-methoxyethylamine in the presence of a reducing agent such as lithium aluminum hydride. This reaction results in the formation of MEP, which is then purified using various techniques such as column chromatography and recrystallization.
特性
IUPAC Name |
1-[(3R,4R)-4-hydroxy-4-(2-methoxyethyl)-3-methylpiperidin-1-yl]-2-(3-methylphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO3/c1-14-5-4-6-16(11-14)12-17(20)19-9-7-18(21,8-10-22-3)15(2)13-19/h4-6,11,15,21H,7-10,12-13H2,1-3H3/t15-,18-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAYIVSJXASHGAZ-CRAIPNDOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCC1(CCOC)O)C(=O)CC2=CC=CC(=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(CC[C@]1(CCOC)O)C(=O)CC2=CC=CC(=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3R*,4R*)-4-(2-methoxyethyl)-3-methyl-1-[(3-methylphenyl)acetyl]-4-piperidinol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(2,3-dihydro-1H-inden-1-ylacetyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B5646221.png)
![5,6-dimethyl-2-{[3-(3-pyridazinyl)-1,2,4-oxadiazol-5-yl]methyl}-3(2H)-pyridazinone](/img/structure/B5646225.png)


![3-(cyclopropylmethyl)-1-[(2,6-dimethoxy-3-pyridinyl)carbonyl]-3-piperidinecarboxylic acid](/img/structure/B5646236.png)
![6-methyl-N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}imidazo[2,1-b][1,3]thiazole-5-carboxamide](/img/structure/B5646248.png)
![1-(3-methylbenzoyl)-4-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine](/img/structure/B5646250.png)
![N,1-dimethyl-N-[4-(methylthio)benzyl]-4-piperidinamine](/img/structure/B5646251.png)
![2-[(3,5-dimethyl-4-isoxazolyl)methyl]-8-(propylsulfonyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5646261.png)
![(3R*,4S*)-1-[4-(morpholin-4-ylcarbonyl)benzoyl]-4-phenylpyrrolidin-3-amine](/img/structure/B5646268.png)

![1-(1,3-oxazol-5-ylcarbonyl)-N-[3-(1H-pyrazol-1-yl)phenyl]piperidine-3-carboxamide](/img/structure/B5646288.png)

![9-(2-methoxyethyl)-1-methyl-4-(3-oxo-3-pyrrolidin-1-ylpropyl)-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5646305.png)